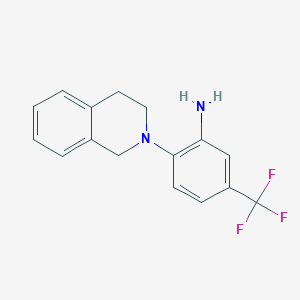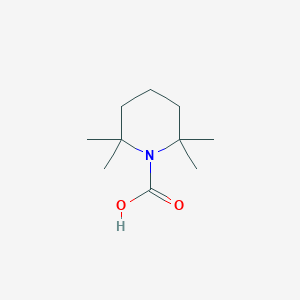
2,2,6,6-Tetramethylpiperidine-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
TMA is a cyclic amino acid that was first synthesized in 1958 by Michael Dewar. It is a white crystalline solid that is soluble in water and organic solvents. TMA has a unique structure that makes it an interesting molecule for scientific research. Its cyclic structure and the presence of a carboxylic acid group make it a versatile molecule that can be used in various applications.
Wirkmechanismus
TMA is a cyclic amino acid that has a unique structure that makes it an interesting molecule for scientific research. Its cyclic structure and the presence of a carboxylic acid group make it a versatile molecule that can be used in various applications. The mechanism of action of TMA is not well understood, but it is believed to act as a proton sponge and buffer in biological systems.
Biochemische Und Physiologische Effekte
TMA has been shown to have various biochemical and physiological effects. It has been shown to have antioxidant properties, which can protect cells from oxidative damage. TMA has also been shown to have anti-inflammatory properties, which can reduce inflammation in the body. Additionally, TMA has been shown to have neuroprotective properties, which can protect neurons from damage.
Vorteile Und Einschränkungen Für Laborexperimente
TMA has several advantages for lab experiments. It is a stable and readily available compound that can be easily synthesized. It is also a versatile molecule that can be used in various applications. However, TMA has some limitations for lab experiments. It is a relatively large molecule, which can limit its use in certain applications. Additionally, TMA has a high pKa value, which can limit its solubility in certain solvents.
Zukünftige Richtungen
There are several future directions for TMA research. One area of research is the development of new drugs and pharmaceuticals based on TMA. TMA has been shown to have various biochemical and physiological effects, which make it a promising candidate for drug development. Another area of research is the development of new synthetic methods for TMA. New synthetic methods could lead to the development of new derivatives and analogs of TMA with unique properties. Additionally, TMA could be used in the development of new materials and catalysts. TMA has a unique structure that could be used to develop new materials with unique properties. Overall, TMA is a versatile molecule that has many potential applications in scientific research.
Synthesemethoden
TMA can be synthesized by the reaction of tetramethylpiperidine with diethylmalonate. The reaction is carried out in the presence of a base such as sodium ethoxide. The product is then purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
TMA has been widely used in scientific research due to its unique properties. It has been used as a chiral auxiliary in asymmetric synthesis, as a building block in the synthesis of peptides and proteins, and as a pH indicator. TMA has also been used in the synthesis of cyclic peptides and macrocycles. Additionally, TMA has been used in the development of new drugs and pharmaceuticals.
Eigenschaften
CAS-Nummer |
181017-79-8 |
|---|---|
Produktname |
2,2,6,6-Tetramethylpiperidine-1-carboxylic acid |
Molekularformel |
C10H19NO2 |
Molekulargewicht |
185.26 g/mol |
IUPAC-Name |
2,2,6,6-tetramethylpiperidine-1-carboxylic acid |
InChI |
InChI=1S/C10H19NO2/c1-9(2)6-5-7-10(3,4)11(9)8(12)13/h5-7H2,1-4H3,(H,12,13) |
InChI-Schlüssel |
FIZTWVVFHOYYOT-UHFFFAOYSA-N |
SMILES |
CC1(CCCC(N1C(=O)O)(C)C)C |
Kanonische SMILES |
CC1(CCCC(N1C(=O)O)(C)C)C |
Synonyme |
1-Piperidinecarboxylic acid, 2,2,6,6-tetramethyl- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



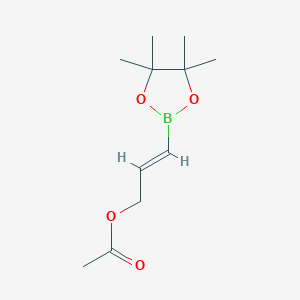
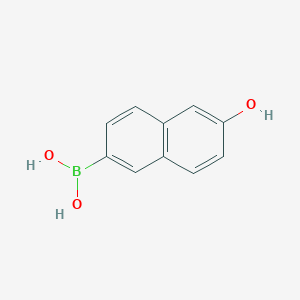
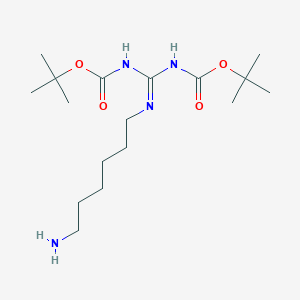
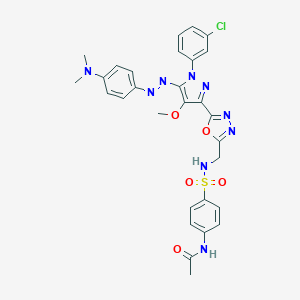
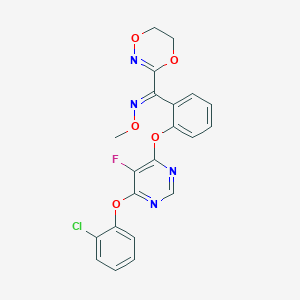
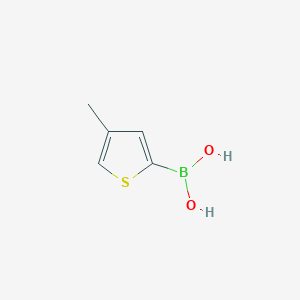
![2-(2-Methoxyphenyl)-1H-benzo[D]imidazole-5-carboxylic acid](/img/structure/B61181.png)
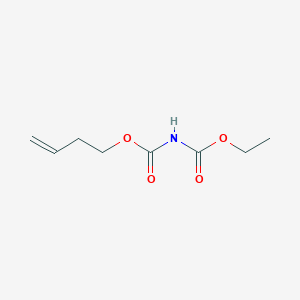
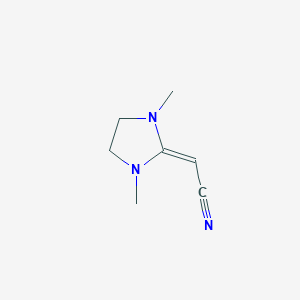
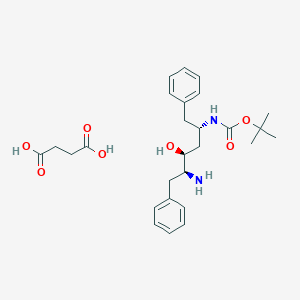
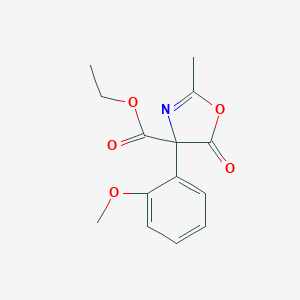
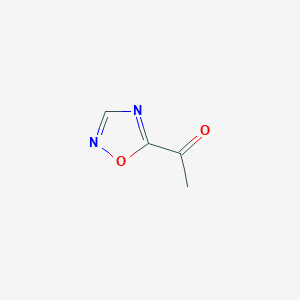
![[1,1'-Biphenyl]-2,4'-dimethanol](/img/structure/B61195.png)
